molecular formula C27H33Cl2N3O3 B1384685 7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one CAS No. 2250242-47-6

7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one

Cat. No. B1384685
CAS RN: 2250242-47-6
M. Wt: 518.5 g/mol
InChI Key: SFEQZCAXAKBPEQ-UHFFFAOYSA-N
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Description

The compound “7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one” is a chemical compound with the molecular formula C29H37Cl2N3O4 . It has a molecular weight of 562.5 g/mol . The IUPAC name for this compound is [7- [4- [4- (2,3-dichlorophenyl)piperazin-1-yl]butoxy]-2-oxo-3,4-dihydro-1 H -quinolin-3-yl]methyl 2,2-dimethylpropanoate .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It includes a quinolinone group, a piperazine ring, and two butoxy groups . The exact 3D conformer and 2D structure can be found in the PubChem database .


Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has 11 rotatable bonds, which suggests a certain degree of flexibility in its molecular structure . The topological polar surface area is 71.1 Ų .

Scientific Research Applications

Pharmacological Properties and Potential Uses

  • Antipsychotic Agent Properties : This compound, also known as OPC-14597, exhibits both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity. It's suggested as a unique antipsychotic drug candidate with stronger postsynaptic D2 receptor antagonistic activity compared to its derivatives (Kikuchi et al., 1995).

  • Potential in Treating Irritable Bowel Syndrome : As a novel 5-hydroxytryptamine (5-HT)1A agonist/5-HT3 antagonist, it's under development for treating irritable bowel syndrome. The study of its biotransformation in human hepatic cytochrome P450 enzymes is crucial for understanding its metabolic pathways (Minato et al., 2008).

Chemical Synthesis and Structural Analysis

  • Palladium-Catalyzed Amination : This process is used in the synthesis of phenylpiperazine derivatives, including a metabolite of Aripiprazole. It highlights the practical application of palladium-catalyzed amination in producing such compounds (Morita et al., 1998).

  • DFT, HSA Binding, and Docking Studies : Advanced spectroscopic techniques and theoretical calculations like Density Functional Theory (DFT) are employed to understand the molecular structure, reactivity, and biological activity of related compounds (Murugesan et al., 2021).

Biological and Medicinal Applications

  • Antimalarial Activity : Certain derivatives have shown promising in vitro antimalarial activity against Plasmodium falciparum strain, indicating potential applications in treating malaria (Mahajan & Chundawat, 2021).

  • Antiprotozoal Agents : Derivatives of this compound, specifically N-Acylhydrazones, have been evaluated for their effectiveness against protozoal infections like Plasmodium falciparum and Entamoeba histolytica (Inam et al., 2014).

  • Antifungal and Antibacterial Activity : Some derivatives exhibit significant antifungal and antibacterial properties, presenting potential for developing new antimicrobial agents (Ostrowska et al., 2016).

  • Photochemical Properties : Studies on photochemistry can provide insights into the stability and reactivity of such compounds under light exposure, which is crucial for their safe and effective use in various applications (Mella et al., 2001).

properties

IUPAC Name

7-[4-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33Cl2N3O3/c28-23-6-5-7-25(27(23)29)32-15-13-31(14-16-32)12-1-2-17-34-18-3-4-19-35-22-10-8-21-9-11-26(33)30-24(21)20-22/h5-11,20H,1-4,12-19H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEQZCAXAKBPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOCCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
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7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
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7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one
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7-(4-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)butoxy)quinolin-2(1H)-one

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